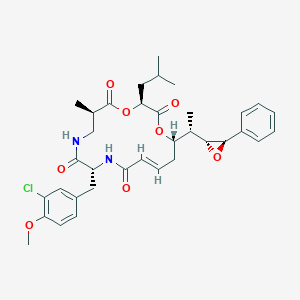

Cryptophycin 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Discovery and Initial Research

Cryptophycins are a group of naturally occurring depsipeptides produced by marine cyanobacteria of the genus Cryptophyceae. They were first identified in the 1990s and were found to exhibit potent cytotoxic activity against various tumor cell lines []. This initial discovery sparked interest in cryptophycins as potential anticancer agents.

Mechanism of Action

Cryptophycins act by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, cell shape, and intracellular transport. Cryptophycins bind to the vinca domain of tubulin, a protein subunit that forms microtubules. This binding prevents tubulin from polymerizing, thereby inhibiting the formation and function of microtubules [].

Challenges in Development

Despite their promising in vitro activity, the development of cryptophycins as anticancer drugs has faced significant challenges. One major obstacle is their neurotoxicity, which can cause severe side effects in patients []. Additionally, cryptophycins have limited in vivo efficacy, meaning they are not as effective in whole organisms as they are in cell cultures [].

Current Research Directions

While cryptophycins themselves may not be viable anticancer drugs, their potent antimicrotubule activity continues to be of interest to researchers. Current research efforts are focused on:

- Developing derivatives of cryptophycins with reduced neurotoxicity and improved in vivo efficacy [].

- Utilizing cryptophycins as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy [].

- Studying the mechanism of action of cryptophycins to gain insights into microtubule dynamics and cancer cell biology.

Cryptophycin 1 is a member of the cryptophycin class, which are dioxadiazacyclohexadecenetetrone compounds known for their potent cytotoxic properties. These compounds exhibit a unique mechanism of action by inducing tubulin depolymerization, which disrupts microtubule dynamics essential for cell division. Cryptophycin 1 has garnered attention due to its effectiveness against various cancer cell lines and its potential as an anticancer agent .

The primary chemical reaction involving cryptophycin 1 is its interaction with tubulin. Cryptophycin 1 binds to tubulin at a site distinct from the colchicine and vinca binding sites, leading to alterations in tubulin structure that can be monitored through proteolytic degradation . This binding results in the destabilization of microtubules, crucial for mitotic spindle formation during cell division.

Cryptophycin 1 exhibits significant biological activity, particularly as an anticancer agent. It has been shown to activate apoptotic pathways by deactivating the B-cell lymphoma 2 protein, which is crucial for cell survival. This activation occurs at lower concentrations compared to many clinically utilized drugs, making it a promising candidate for cancer therapy . Additionally, cryptophycin 1 has demonstrated efficacy against multidrug-resistant cancer cell lines, highlighting its potential in overcoming common therapeutic challenges.

The synthesis of cryptophycin 1 has been achieved through various methods. A notable approach involves a stereospecific synthesis using (R)-mandelic acid as a key starting material . Another method employs a convergent synthesis strategy that incorporates specific building blocks to construct the complex structure of cryptophycin 1 . These synthetic routes are critical for producing sufficient quantities of the compound for research and potential therapeutic use.

The primary application of cryptophycin 1 lies in oncology, where it is being investigated as a potential treatment for various cancers due to its ability to induce apoptosis in cancer cells. Its unique mechanism of action allows it to target tumors that may be resistant to conventional therapies. Ongoing research aims to explore its efficacy in combination therapies and its potential use in treating other diseases characterized by abnormal cell proliferation .

Interaction studies have revealed that cryptophycin 1 binds selectively to tubulin, causing structural changes that lead to microtubule destabilization. This binding does not compete with colchicine or vincristine but rather occupies an alternative site on the tubulin molecule . Such studies are essential for understanding the pharmacodynamics of cryptophycin 1 and optimizing its therapeutic applications.

Several compounds share structural and functional similarities with cryptophycin 1. Below is a comparison highlighting its uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Colchicine | Binds to tubulin, inhibiting polymerization | Well-known for gout treatment |

| Vincristine | Inhibits microtubule formation | Derived from periwinkle plant |

| Paclitaxel | Stabilizes microtubules | Used extensively in breast and ovarian cancer |

| Cryptophycin 1 | Induces tubulin depolymerization | Effective against multidrug-resistant cells |

Cryptophycin 1 stands out due to its ability to induce apoptosis at lower concentrations and its unique binding site on tubulin compared to other similar compounds. This specificity may contribute to its reduced side effects and enhanced efficacy against resistant cancer types .

Binding Site Characterization and Molecular Interactions

Cryptophycin 1 demonstrates remarkable potency as an antimitotic agent through its specific interaction with tubulin at the interdimer interface [1] [2]. Cryo-electron microscopy studies have revealed that cryptophycin 1 binds to human embryonic lung tubulin at a resolution of 3.4 Å, with the binding site located precisely at the tubulin interdimer interface [1] [2]. This binding location partially overlaps with the maytansine site, another cytotoxic tubulin inhibitor binding domain [1] [2].

The molecular binding characteristics of cryptophycin 1 exhibit exceptional affinity parameters. The compound demonstrates an inhibitory concentration fifty percent (IC50) of 20 picomolar against L1210 murine leukemia cells [3], establishing it among the most potent antimitotic agents known. The binding affinity to microtubule ends exhibits a dissociation constant (Kd) of 47 nanomolar, with a maximum binding capacity of approximately 19.5 cryptophycin 1 molecules per microtubule [4] [5]. Remarkably, only 5-6 molecules of cryptophycin 1 bound to a microtubule are sufficient to decrease dynamicity by fifty percent [4] [5].

Microtubule Dynamic Instability Suppression

Cryptophycin 1 functions as the most potent suppressor of microtubule dynamics identified to date [6] [5]. The compound achieves an IC50 of 20 nanomolar for microtubule dynamics suppression in vitro [6] [5]. The mechanism involves reversible binding to microtubule ends, forming a cryptophycin 1-tubulin stabilizing cap that profoundly disrupts the normal dynamic instability behavior of microtubules [6].

Quantitative analysis of microtubule dynamics reveals differential effects on growth and shortening phases. At 25 nanomolar concentration, cryptophycin 1 reduces the shortening rate by 63%, decreasing from 14.6 ± 2.3 micrometers per minute to 5.4 ± 1.3 micrometers per minute [4] [5]. In contrast, the growing rate experiences only a 26% reduction, declining from 0.94 ± 0.11 micrometers per minute to 0.7 ± 0.11 micrometers per minute [4] [5]. This differential effect indicates that cryptophycin 1 more potently affects depolymerization compared to polymerization processes.

The compound significantly increases the percentage of time microtubules spend in an attenuated or paused state, during which neither growth nor shortening occurs detectably [4] [5]. Additionally, cryptophycin 1 enhances the rescue frequency per micrometer of length shortened during a shortening event by 8.7-fold [4]. These effects occur without significant alterations to microtubule polymer mass or mean microtubule length at low concentrations, indicating that the rate and extent of microtubule dynamics are more sensitive to nanomolar concentrations of cryptophycin 1 than bulk phase polymerization [4] [5].

Cellular Accumulation and Pharmacokinetics

The intracellular pharmacokinetics of cryptophycin 1 reveal exceptional cellular accumulation properties. The compound becomes concentrated in cells by 730-fold, resulting in an intracellular concentration of approximately 8 nanomolar when cells are treated with 11 picomolar cryptophycin 1 [4] [5]. This intracellular concentration closely corresponds to the concentration required to stabilize microtubule dynamics in vitro, providing strong evidence that cellular effects result from the same mechanism observed in biochemical assays [4] [5].

Structural Conformational Changes

Binding of cryptophycin 1 induces significant conformational changes in tubulin structure that are incompatible with normal microtubule lattice formation [1] [2]. These conformational alterations occur in both alpha-tubulin and beta-tubulin subunits, particularly affecting helices H8 and H10 [1] [2]. The structural changes result in curvature both within and between tubulin dimers, explaining the mechanism by which cryptophycin 1 inhibits both microtubule polymerization and depolymerization [1] [2].

The cryptophycin-tubulin ring structure analysis indicates two distinct points of curvature in the tubulin dimer: a 13-degree intradimer bend and a 32-degree interdimer bend [7] [8]. These conformational changes affect both alpha and beta subunits, demonstrating that drug binding to the beta subunit results in structural alterations throughout the dimer complex [7] [8].

Table 1: Tubulin Binding Dynamics of Cryptophycin 1

| Parameter | Value | Reference |

|---|---|---|

| IC50 (cell proliferation) | 20 pM (L1210 cells) | Bai et al., 1996 |

| IC50 (microtubule dynamics suppression) | 20 nM | Jordan et al., 1998 |

| Binding affinity (Kd) | 47 nM | Jordan et al., 1998 |

| Maximum binding capacity | ~19.5 molecules per microtubule | Jordan et al., 1998 |

| Sufficient molecules per microtubule for 50% dynamicity reduction | 5-6 molecules | Jordan et al., 1998 |

| Intracellular concentration | 8 nM (730-fold cellular concentration) | Jordan et al., 1998 |

| Binding site location | Tubulin interdimer interface | Eren et al., 2021 |

| Cryo-EM resolution | 3.4 Å | Eren et al., 2021 |

Table 2: Microtubule Destabilization Kinetics

| Dynamic Parameter | Effect | Mechanism |

|---|---|---|

| Shortening rate reduction (25 nM) | 63% (14.6 to 5.4 μm/min) | Direct kinetic capping |

| Growing rate reduction (25 nM) | 26% (0.94 to 0.7 μm/min) | Conformational lattice change |

| Paused state increase | Significant increase | Stabilized microtubule ends |

| Rescue frequency enhancement | 8.7-fold increase | Enhanced end stability |

| Dynamicity suppression (20 nM) | 50% reduction | Reversible tubulin-cryptophycin complex |

| Effect on polymer mass (low concentrations) | No significant change | End-specific binding |

| Effect on mean microtubule length (low concentrations) | No significant change | End-specific binding |

| Time to effect onset | Immediate binding | High-affinity end binding |

Allosteric Modulation of Vinca Alkaloid Binding Domains

Competitive Binding Site Interactions

Cryptophycin 1 exhibits complex allosteric interactions with the vinca alkaloid binding domain on tubulin [9] [3] [10]. The compound functions as a noncompetitive inhibitor of vinblastine binding to tubulin, demonstrating an apparent inhibition constant (Ki) of 3.9 micromolar [3] [10]. This noncompetitive inhibition pattern indicates that cryptophycin 1 and vinblastine bind to overlapping but distinct sites on the tubulin molecule [9] [10].

In contrast to its interaction with vinblastine, cryptophycin 1 acts as a competitive inhibitor of dolastatin 10 binding, with an apparent Ki of 2.1 micromolar [3]. This competitive inhibition suggests that cryptophycin 1 and dolastatin 10 share a common binding domain or exhibit mutually exclusive binding interactions [3]. The differential inhibition patterns with vinblastine versus dolastatin 10 reveal the complex allosteric network within the vinca alkaloid binding region.

Functional Disruption of Nucleotide Binding

Cryptophycin 1 significantly inhibits the hydrolysis of gamma-32P-guanosine triphosphate (GTP) by isolated tubulin [9] [10]. This functional disruption indicates that cryptophycin 1 binding affects the nucleotide binding site and associated enzymatic activity of tubulin [9] [10]. However, the compound demonstrates lower potency compared to dolastatin 10 as an inhibitor of nucleotide exchange on tubulin, suggesting distinct molecular interaction profiles despite overlapping binding domains [3].

The compound does not block the binding of colchicine to tubulin, confirming that cryptophycin 1 binding is distinct from the colchicine binding site [9] [11] [10]. This selectivity pattern establishes cryptophycin 1 as specifically targeting the vinca alkaloid domain rather than affecting other major tubulin binding sites [9] [11] [10].

Paracrystal Formation and Aggregation Mechanisms

Cryptophycin 1 completely blocks the formation of vinblastine-tubulin paracrystals in intact cells and suppresses vinblastine-induced tubulin aggregation in vitro [9] [10]. This inhibition provides direct functional evidence of cryptophycin 1 occupation of the vinca alkaloid binding site [9] [10]. The compound induces the formation of extensive structured aggregates of tubulin when present in stoichiometric amounts relative to the protein [3].

The aggregation reaction induced by cryptophycin 1 differs substantially from that produced by dolastatin 10 [3]. Electron microscopic analysis reveals distinct morphological differences between cryptophycin 1-induced and dolastatin 10-induced aggregates [3]. Notably, while cryptophycin 1 causes massive aggregate formation similar to dolastatin 10, there is minimal turbidity change with the depsipeptide compared to the peptide [3]. This difference suggests distinct aggregation mechanisms despite similar overall effects.

Proteolytic Protection and Conformational Changes

Cryptophycin 1 binding protects both alpha-tubulin and beta-tubulin against proteolysis by trypsin and chymotrypsin [7] [8] [11]. The protection pattern observed with cryptophycin 1 is consistent with occupation of the vinca binding site and distinct from the protection pattern associated with colchicine site occupation [11]. The effects of cryptophycin 1 on tryptic digests are identical to those observed with vinblastine, providing additional evidence for shared binding domain interactions [11].

The proteolytic protection extends beyond the immediate binding site, indicating that cryptophycin 1 binding induces conformational changes in specific regions of both tubulin subunits [7] [8]. These conformational alterations affect the accessibility of proteolytic cleavage sites throughout the tubulin dimer, demonstrating the allosteric nature of cryptophycin 1 interactions [7] [8].

Allosteric Network Effects

The binding of cryptophycin 1 creates an allosteric network that affects multiple functional domains within tubulin [1] [2]. Recent structural studies reveal that cryptophycins target the T5-loop of beta-tubulin, a critical secondary structure element involved in guanosine nucleotide exchange and longitudinal tubulin contacts in microtubules [12] [13]. This T5-loop binding represents a novel interaction site that bridges the maytansine and vinca binding domains [12] [13].

The allosteric effects extend to the stabilization of colchicine binding activity of tubulin [3]. Despite not directly interacting with the colchicine binding site, cryptophycin 1 and dolastatin 10 demonstrate equivalent potency in stabilizing colchicine binding activity, indicating complex allosteric communication between binding domains [3].

Table 3: Vinca Alkaloid Domain Allosteric Interactions

| Binding Parameter | Value/Effect | Significance |

|---|---|---|

| Vinblastine binding inhibition (Ki) | 3.9 μM (noncompetitive) | Overlapping but distinct binding |

| Dolastatin 10 binding competition (Ki) | 2.1 μM (competitive) | Same binding domain |

| Colchicine binding effect | No blocking observed | Distinct from colchicine site |

| GTP hydrolysis inhibition | Significant inhibition | Functional disruption |

| Nucleotide exchange inhibition | Less potent than dolastatin 10 | Different interaction profile |

| Paracrystal formation inhibition | Complete blockade | Vinca site occupation |

| Tubulin aggregation induction | Extensive structured aggregates | Ring formation mechanism |

| Proteolytic protection sites | Both α- and β-tubulin | Conformational changes |

Apoptotic Pathway Activation via BCL-2 Protein Inactivation

Rapid Apoptotic Induction Mechanisms

Cryptophycin 1 initiates apoptosis through rapid activation of the caspase cascade at remarkably low concentrations [14]. Treatment of cells with 50 picomolar cryptophycin 1 rapidly induces morphological changes consistent with apoptosis induction [14]. The compound activates caspase-3 (also known as CPP32, YAMA, or apopain), a member of the ICE/CED-3-like protease family of apoptosis effectors [14]. This activation represents a coordinated sequence of events leading to programmed cell death [14].

The apoptotic response to cryptophycin 1 is characterized by DNA strand breakage and fragmentation into oligonucleosome-sized fragments [14]. This DNA fragmentation coincides with overall cellular DNA loss, forming the characteristic DNA laddering pattern associated with apoptotic cell death [14]. The rapid onset of these changes distinguishes cryptophycin 1 from other microtubule-active agents in terms of apoptotic kinetics [14].

Mitotic Arrest and Cell Cycle Progression

Low concentrations of cryptophycin 1 cause mitotic arrest with formation of abnormal mitotic spindles without affecting interphase microtubule structures [14]. This selective effect on mitotic versus interphase microtubules contributes to the compound's therapeutic selectivity [14]. Unlike other microtubule-active agents, cryptophycin-induced mitotic arrest persists for only a brief period before the onset of apoptosis [14].

Importantly, cells treated with cryptophycin 1 show no evidence of release from G2/M cell cycle arrest [14]. This sustained arrest prevents cells from escaping the apoptotic stimulus and contributes to the compound's efficacy as an antimitotic agent [14]. The inability to progress through the cell cycle checkpoint ensures that damaged or arrested cells proceed to apoptotic elimination [14].

BCL-2 Phosphorylation and Inactivation

Cryptophycin 1 induces hyperphosphorylation of BCL-2 protein as a critical mechanism for apoptotic activation [15] [16]. The compound triggers phosphorylation at multiple sites within the BCL-2 protein, including serine residues at positions 70 and 87, and threonine at position 69 [16] [17]. This phosphorylation occurs through activation of the ASK1/JNK1 (apoptosis signal-regulating kinase 1/c-Jun N-terminal kinase 1) pathway [16] [17].

The kinetics of BCL-2 phosphorylation by cryptophycin 1 are remarkably rapid and potent. BCL-2 phosphorylation becomes evident after 4 hours of exposure to as little as 0.05 nanomolar cryptophycin 52, the synthetic analog of cryptophycin 1 [16]. This represents superior potency compared to established microtubule-targeting agents, with cryptophycin demonstrating greater potency than 5 nanomolar vinblastine and 50 nanomolar paclitaxel in inducing BCL-2 phosphorylation [16].

Functional Consequences of BCL-2 Inactivation

The phosphorylation of BCL-2 by cryptophycin 1 results in inactivation of its anti-apoptotic function [16] [17]. Phosphorylated BCL-2 loses its protective ability to bind and sequester pro-apoptotic proteins such as BAX and BAK [16] [17]. This loss of cytoprotective function allows pro-apoptotic BCL-2 family members to proceed with mitochondrial outer membrane permeabilization [16].

Despite phosphorylation and functional inactivation, BCL-2 protein remains localized to the mitochondrial fraction [16]. This subcellular localization suggests that the inactivation occurs through conformational changes rather than protein degradation or relocalization [16]. The maintenance of mitochondrial localization may facilitate the rapid progression of apoptotic signaling once BCL-2 protective function is lost [16].

Comparative Potency and Cell Line Specificity

The cytotoxic effects of cryptophycin 1 demonstrate significant cell line-specific variations related to BCL-2 expression status [16]. In BCL-2-positive H460 non-small cell lung carcinoma cells, 90% cell killing requires 0.13 nanomolar cryptophycin 52 after 24 hours of exposure [16]. In contrast, BCL-2-negative Calu-6 non-small cell lung carcinoma cells achieve 90% cell killing with only 0.03 nanomolar cryptophycin 52 under identical conditions [16].

This differential sensitivity provides evidence that pathways triggered by BCL-2 phosphorylation are involved in cryptophycin-induced lethality [16]. Cells overexpressing BCL-2 demonstrate greater resistance to cryptophycin 1-induced apoptosis, confirming the central role of BCL-2 inactivation in the apoptotic mechanism [15].

Kinase Pathway Activation

The ASK1/JNK1 pathway represents the primary kinase cascade responsible for cryptophycin-induced BCL-2 phosphorylation [17]. This pathway is normally activated during G2/M phase progression as a physiological mechanism to regulate BCL-2 activity [17]. Cryptophycin 1 appears to aberrantly activate this pathway, leading to inappropriate BCL-2 inactivation and subsequent apoptotic cell death [17].

The JNK-mediated phosphorylation occurs at multiple sites within the unstructured loop of BCL-2, located between the BH3 and BH4 domains [17] [18]. Mutation of these phosphorylation sites to alanine residues confers enhanced anti-apoptotic activity on BCL-2 following both physiological death signals and paclitaxel treatment, confirming that phosphorylation is functionally inactivating [17].

Mitochondrial Pathway Integration

The BCL-2 inactivation induced by cryptophycin 1 facilitates activation of the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization [15] [19]. Loss of BCL-2 protective function allows BAX and BAK to oligomerize and form proteolipid pores in the mitochondrial membrane [19]. This permeabilization enables the release of cytochrome c and other intermembrane space proteins to the cytosol, where they activate the apoptosome complex and downstream caspases [19].

The integration of BCL-2 inactivation with mitochondrial pathway activation explains the rapid and efficient apoptotic response to cryptophycin 1 [15]. The compound effectively removes a critical checkpoint that normally protects cells from inappropriate apoptotic activation, allowing for rapid progression through the apoptotic cascade [15].

Table 4: Apoptotic Pathway Activation Components

| Component | Cryptophycin 1 Effect | Timing |

|---|---|---|

| Caspase-3 (CPP32) activation | Rapid activation at 50 pM | Early activation |

| DNA fragmentation | DNA strand breakage observed | Coincident with DNA loss |

| Oligonucleosome formation | Characteristic laddering pattern | Progressive fragmentation |

| Mitotic arrest duration | Brief period before apoptosis | Shorter than other MTAs |

| Cell death onset | Within hours of treatment | Rapid onset |

| Morphological changes | Consistent with apoptosis | Immediate |

| G2/M arrest release | No evidence of release | Sustained arrest |

| Apoptosis vs. necrosis | Apoptotic pathway predominant | Primary mechanism |

Table 5: BCL-2 Protein Inactivation Mechanisms

| BCL-2 Parameter | Response to Cryptophycins | Mechanistic Significance |

|---|---|---|

| Phosphorylation sites | Ser70, Ser87, Thr69 | Multiple site inactivation |

| Kinase pathway involved | ASK1/JNK1 pathway | Stress-activated kinase response |

| Phosphorylation onset | 4 hours (0.05 nM Cp-52) | Rapid phosphorylation kinetics |

| Protective function loss | Inactivation of anti-apoptotic function | Loss of cytoprotection |

| BAX/BAK interaction | Weakened protective binding | Pro-apoptotic protein release |

| Mitochondrial localization | Retained in mitochondrial fraction | Maintained subcellular localization |

| Apoptotic threshold | Enhanced apoptosis susceptibility | Lowered apoptotic resistance |

| Hyperphosphorylation potency | More potent than paclitaxel/vinblastine | Superior therapeutic potency |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Cryptophycin A